N-(2-(Diethylamino)ethyl)-4-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

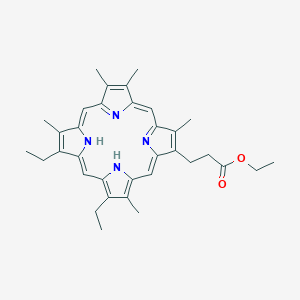

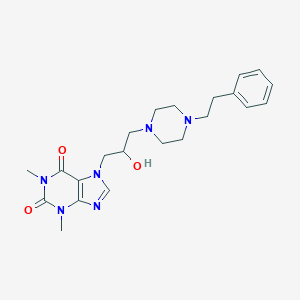

N-(2-(Diethylamino)ethyl)-4-iodobenzamide, also known as [^123I]IBZM, is a radioligand used in nuclear medicine for imaging the dopamine D2 receptor in the brain. This compound has been extensively studied for its potential use in diagnosing and monitoring neurological disorders such as Parkinson's disease and schizophrenia. In

Mecanismo De Acción

[^123I]IBZM binds selectively and with high affinity to the dopamine D2 receptor in the brain. The binding of [^123I]IBZM to the receptor is reversible and competitive with endogenous dopamine. The radioligand is taken up by the brain and accumulates in regions with high density of dopamine D2 receptors. The signal intensity of [^123I]IBZM in these regions reflects the density and distribution of the receptor, providing valuable information for diagnosis and research.

Efectos Bioquímicos Y Fisiológicos

[^123I]IBZM is a radioligand that does not have any pharmacological effects on the body. It is rapidly cleared from the bloodstream and eliminated from the body through the kidneys. The radiation exposure from [^123I]IBZM is minimal and well below the safety limits for diagnostic imaging.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of [^123I]IBZM in lab experiments offers several advantages over other imaging techniques. It provides high-resolution images of the dopamine D2 receptor in vivo, allowing for the visualization of subtle changes in receptor density and distribution. [^123I]IBZM is also non-invasive and does not require invasive procedures such as biopsies. However, the use of [^123I]IBZM is limited by its short half-life of 13.2 hours, which requires on-site cyclotron facilities for the production of the radioisotope. The cost of [^123I]IBZM production is also relatively high compared to other radioligands.

Direcciones Futuras

The use of [^123I]IBZM in nuclear medicine is an active area of research. One direction is to develop more selective and specific radioligands for the dopamine D2 receptor. Another direction is to investigate the use of [^123I]IBZM in the diagnosis and monitoring of other neurological disorders such as Huntington's disease and Tourette's syndrome. The development of new imaging techniques and analysis methods may also improve the accuracy and sensitivity of [^123I]IBZM imaging. Overall, [^123I]IBZM has great potential in advancing our understanding and treatment of neurological disorders.

Métodos De Síntesis

The synthesis of [^123I]IBZM involves the reaction of 4-iodobenzoyl chloride with diethylaminoethylamine in the presence of a base such as triethylamine. The resulting product is then labeled with the radioisotope iodine-123 using an iodination agent such as iodogen. This process yields [^123I]IBZM with high radiochemical purity and specific activity.

Aplicaciones Científicas De Investigación

[^123I]IBZM has been widely used in nuclear medicine for imaging the dopamine D2 receptor in the brain. This receptor plays a crucial role in the regulation of motor function, reward, and motivation. Abnormalities in the dopamine D2 receptor have been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. [^123I]IBZM can be used to visualize the density and distribution of dopamine D2 receptors in vivo, allowing for the diagnosis and monitoring of these disorders.

Propiedades

Número CAS |

106790-96-9 |

|---|---|

Nombre del producto |

N-(2-(Diethylamino)ethyl)-4-iodobenzamide |

Fórmula molecular |

C13H19IN2O |

Peso molecular |

346.21 g/mol |

Nombre IUPAC |

N-[2-(diethylamino)ethyl]-4-iodobenzamide |

InChI |

InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |

Clave InChI |

HRVWCNMOEFNEON-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |

SMILES canónico |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |

Otros números CAS |

106790-96-9 |

Sinónimos |

(123I)IDAB DEIB I-BZA N-(2-(diethylamino)ethyl)-4-iodobenzamide N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide N-diethylamino-2 ethyl iodo-4-benzamide p-131I-ABA-2-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)